(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one
Description
The compound "(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one" is a bicyclic heterocyclic molecule featuring a fused cyclopentane-pyridine core. Its stereochemistry at the 4a and 7a positions defines the rigid bicyclic framework, while the 2-methylbut-3-yn-2-yl substituent introduces a branched alkyne group. The ketone at position 4 contributes to hydrogen-bonding interactions, a feature common in bioactive molecules.
Properties
IUPAC Name |
(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-13(2,3)14-9-8-12(15)10-6-5-7-11(10)14/h1,10-11H,5-9H2,2-3H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSAALMSLBQPTN-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N1CCC(=O)C2C1CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#C)N1CCC(=O)[C@@H]2[C@@H]1CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumoral, and antioxidative activities, supported by relevant case studies and research findings.
Chemical Structure
The compound belongs to a class of cyclopentapyridine derivatives. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of cyclopentapyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain related compounds demonstrate growth inhibition against various bacterial strains, including Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Cyclopentapyridine derivative | Staphylococcus epidermidis | 1,000 |
Antitumoral Activity
In vitro assays have demonstrated that cyclopentapyridine derivatives possess antitumoral properties. The MTT assay results indicated that these compounds can inhibit the growth of tumor cell lines effectively. For example, one study reported a notable reduction in cell viability at concentrations as low as 50 μM .
Antioxidative Activity
The antioxidative potential of these compounds has also been explored, showing that they can scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related diseases. The antioxidative activity was assessed using various assays, including DPPH and ABTS radical scavenging assays.
Study 1: Antimicrobial Efficacy
A study published in the Bulletin of the Korean Chemical Society examined the antimicrobial effects of a related compound extracted from Trichocolea hatcheri. The results indicated that the compound showed significant growth inhibition against multiple bacterial strains, suggesting a similar potential for (4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one .
Study 2: Antitumoral Properties
Another research effort focused on evaluating the cytotoxic effects of cyclopentapyridine derivatives on human cancer cell lines. The study utilized the MTT assay to quantify cell viability post-treatment. Results indicated that these compounds could reduce cell viability significantly at specific concentrations, highlighting their potential as therapeutic agents in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs from the 4H-pyrido[1,2-a]pyrimidin-4-one and related bicyclic families, as detailed in patent applications and chemical databases.
Core Structural Differences
- Target Compound : Cyclopenta[b]pyridin-4-one core (fused cyclopentane and pyridine rings).
- Analog Compounds: 4H-Pyrido[1,2-a]pyrimidin-4-ones: Fused pyridine-pyrimidone systems (e.g., compounds in and ) . Pyrrolo[3,2-c]pyridin-4-ones: Pyrrole-pyridine fused systems (e.g., (7S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-pyrrolo[3,2-c]pyridin-4-one) . Cyclopenta[c]pyran Derivatives: Oxygen-containing fused systems (e.g., geniposidic acid and related structures) .
The cyclopenta[b]pyridin-4-one core of the target compound offers distinct stereoelectronic properties compared to pyrido-pyrimidinones, which have larger conjugated systems and increased polarity due to the pyrimidone ring.
Substituent Variations and Functional Impact
The branched alkyne in the target compound contrasts with polar groups (e.g., methoxy, piperazine) in pyrido-pyrimidinones, suggesting divergent applications: the former may prioritize membrane permeability, while the latter could optimize solubility or receptor interactions.
Stereochemical Considerations
The (4aS,7aS) configuration of the target compound imposes a rigid, defined spatial arrangement. In contrast, many pyrido-pyrimidinones in and lack explicit stereochemical descriptors, implying greater conformational flexibility. Stereospecificity is critical in drug design, as seen in cyclopenta[c]pyran derivatives (e.g., geniposidic acid), where stereochemistry influences biological activity .
Pharmacological Hypotheses
- Alkyne Group: May confer resistance to oxidative metabolism, akin to fluorine substituents in pyrrolo-pyridinones .
- Rigid Core : Similar to geniposidic acid’s cyclopenta[c]pyran system, which is bioactive in natural products .
- Ketone Functionality: Common in kinase inhibitors (e.g., pyrido-pyrimidinones with hydrogen-bonding motifs) .
Q & A
Q. What synthetic routes and reaction conditions are critical for optimizing the yield of (4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and substitution steps. Key factors include:
- Temperature control : Refluxing in polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates .
- Catalyst selection : Use of palladium or copper catalysts for alkyne coupling reactions .
- Purification : Column chromatography or recrystallization to isolate the compound in high purity . Yields can exceed 70% when reaction times and stoichiometric ratios are carefully optimized .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the stereochemistry and substituent positions, particularly the cyclopenta[b]pyridin-4-one core .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
Q. What physicochemical properties are critical for solubility and stability studies?
Methodological Answer: Key computed properties (derived from analogs) include:
Advanced Research Questions
Q. How can computational chemistry methods predict this compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to enzyme active sites (e.g., cytochrome P450 isoforms) using software like AutoDock Vina .
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over nanosecond timescales .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites . These methods reduce experimental trial-and-error in drug discovery pipelines .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar cyclopenta[b]pyridine derivatives?
Methodological Answer:
- Comparative Structural Analysis : Map substituent effects using analogs (e.g., methyl vs. chloro groups) to correlate structure-activity relationships .
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of conflicting data across studies .
Q. How can researchers design experiments to elucidate the neuropharmacological mechanisms of this compound?
Methodological Answer:
- In Vitro Assays : Measure inhibition of neurotransmitter reuptake (e.g., serotonin, dopamine) in neuronal cell lines .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to receptors like GABAA or NMDA .
- In Vivo Models : Behavioral studies in rodents (e.g., forced swim test for antidepressant activity) . Pharmacokinetic parameters (e.g., blood-brain barrier penetration) should be validated via LC-MS/MS .
Q. What strategies mitigate side reactions during functionalization of the cyclopenta[b]pyridin-4-one core?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., ketone oxygen) during alkyne substitution .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to minimize decomposition .
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported CYP enzyme inhibition data for this compound?
Methodological Answer:
- Enzyme Source Variability : Compare results using recombinant human CYP isoforms vs. liver microsomes .
- IC50 Recalculation : Normalize data to account for differences in substrate concentration and incubation times .
- Crystallographic Validation : Resolve binding modes via X-ray diffraction of enzyme-inhibitor complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
